

Furanone C-30: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Furanone C-30

Cat. No.: B1674274

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CAS Number: 247167-54-0 Systematic Name: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone

This technical guide provides an in-depth overview of **Furanone C-30**, a synthetic brominated furanone that has garnered attention in microbiological research for its role as a potent bacterial quorum sensing inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and microbial pathogenesis studies.

Chemical and Physical Properties

Furanone C-30 is a well-characterized small molecule with defined chemical and physical properties. It is most commonly supplied as a white to off-white crystalline solid.^{[1][2]} Key quantitative data are summarized in the table below for ease of reference.

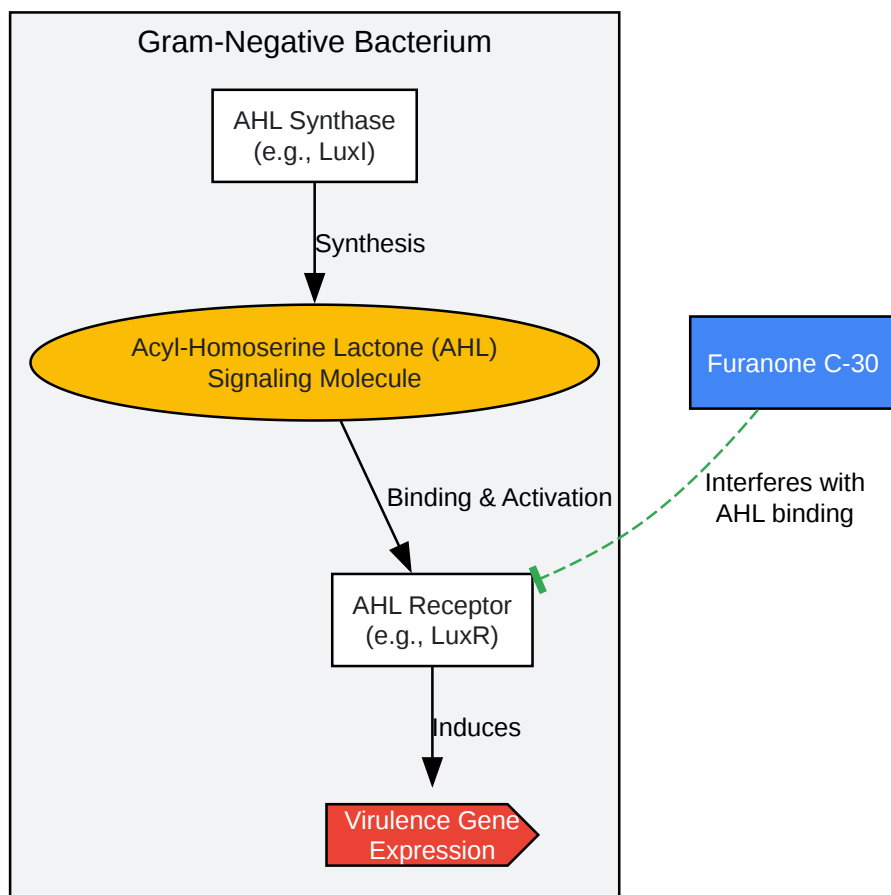
Property	Value	Source(s)
CAS Number	247167-54-0	[1][3][4][5][6][7]
Molecular Formula	C ₅ H ₂ Br ₂ O ₂	[1][3][4][6][7]
Molecular Weight	253.88 g/mol	[3][4][6][7]
Appearance	White to off-white crystalline solid	[1][2][8]
Purity	≥97% (GC) to ≥98%	[1][7]
Solubility	Soluble to 100 mM in DMSO, Soluble in ether (70 mg/ml)	[1][2]
Storage Conditions	Store at -20°C, protected from light and moisture	[1][5][7][8]
Stability	Stable for at least 2 years at -20°C	[1][2]
SMILES	<chem>Br/C=C1\OC(C=C1Br)=O</chem>	[4]
InChI Key	DPGLBHQUHFJRJS-UHFFFAOYSA-N	

Biological Activity and Mechanism of Action

Furanone C-30 is recognized as a synthetic bacterial quorum sensing (QS) inhibitor.[2][3][5][9] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This is often mediated by signaling molecules such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria.[10][11]

The primary mechanism of action for **Furanone C-30** involves the interference with these AHL signaling molecules.[1][2][3][5] By doing so, it inhibits the expression of genes regulated by quorum-sensing systems.[2][3][5] This disruption of bacterial communication leads to the attenuation of virulence factor expression in pathogenic bacteria, a notable example being *Pseudomonas aeruginosa*. Furthermore, this inhibition of QS can increase the susceptibility of bacteria to antibiotics and promote their clearance in infection models.

Generalized Mechanism of Quorum Sensing Inhibition by Furanone C-30



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Caption: **Furanone C-30** inhibits quorum sensing by interfering with the binding of AHL signaling molecules to their receptors.

Experimental Applications and Protocols

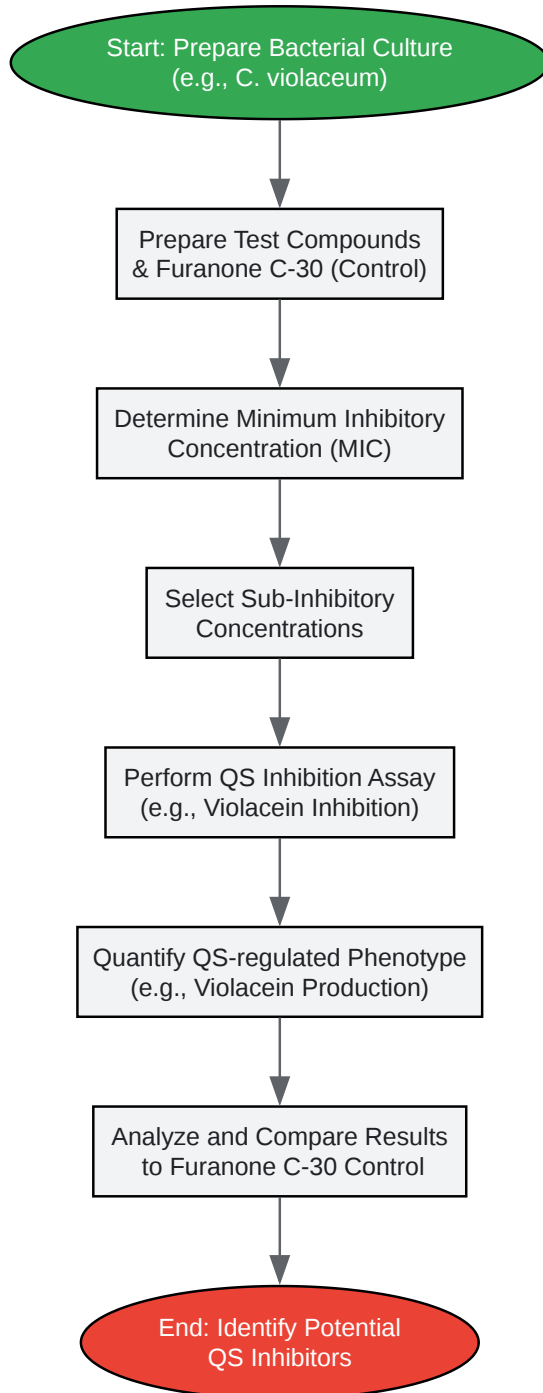
Furanone C-30 is frequently used as a positive control in quorum sensing inhibition assays. [10][11] While specific, detailed experimental protocols for its synthesis or use are not readily available in the public domain, its application in established assays like the violacein inhibition assay with *Chromobacterium violaceum* is documented.[11] The following is a generalized

workflow for evaluating potential quorum sensing inhibitors, for which **Furanone C-30** would be a suitable control.

General Experimental Workflow for QS Inhibitor Screening

A typical screening process involves assessing the ability of a compound to inhibit a QS-regulated phenotype without inhibiting bacterial growth.

Generalized Workflow for Screening Quorum Sensing Inhibitors

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Caption: A generalized workflow for identifying and validating quorum sensing inhibitors using a reporter strain.

Methodology for Violacein Inhibition Assay (General Protocol):

- **Bacterial Strain:** *Chromobacterium violaceum* (e.g., ATCC 12472) is commonly used as it produces the purple pigment violacein, which is under the control of quorum sensing.[11]
- **Culture Preparation:** The bacterial strain is grown in a suitable broth medium (e.g., Luria-Bertani broth) to a specific optical density.
- **Compound Preparation:** **Furanone C-30** (as a positive control) and test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
- **Assay Setup:** In a microtiter plate, the bacterial culture is aliquoted into wells containing the broth medium and serial dilutions of the test compounds and **Furanone C-30**. A negative control (solvent only) is also included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 28-30°C for 24-48 hours) to allow for bacterial growth and pigment production.
- **Quantification:** After incubation, violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol) and the absorbance is measured spectrophotometrically (typically around 585 nm).
- **Data Analysis:** The reduction in violacein production in the presence of the compounds, compared to the negative control, indicates QS inhibition. The results are often normalized to bacterial growth to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Key Research Findings

The seminal work by Hentzer et al. (2003) demonstrated that **Furanone C-30** can attenuate the virulence of *Pseudomonas aeruginosa*. This compound has been shown to be effective in both in vitro and in vivo models, promoting bacterial clearance in a mouse pulmonary infection model. More recent studies continue to utilize **Furanone C-30** as a benchmark for quorum sensing inhibition, highlighting its established role in this field of research.[10][11]

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information.[12][13] As a laboratory research chemical, standard precautions should be taken, including the use of personal protective equipment. It is intended for research use only and not for diagnostic or therapeutic purposes.[1]

Conclusion

Furanone C-30 (CAS 247167-54-0) is a valuable tool for researchers studying bacterial quorum sensing and developing anti-virulence strategies. Its well-defined properties and established mechanism of action make it an excellent positive control for screening new quorum sensing inhibitors. Further research into its specific molecular interactions and potential therapeutic applications is an ongoing area of interest.

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